N-4-Piperidylacetanilide Hydrochloride N-4-Piperidylacetanilide Hydrochloride Acetyl norfentanyl (hydrochloride) (CRM) is a certified reference material that is structurally similar to known opioids. It is a metabolite of acetyl fentanyl. This product is intended for research and forensic applications.
Acetyl norfentanyl (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is a metabolite of acetyl fentanyl. This product is intended for research and forensic applications.
This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name: Vulcanchem
CAS No.: 22352-82-5
VCID: VC0041201
InChI: InChI=1S/C13H18N2O.ClH/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13;/h2-6,13-14H,7-10H2,1H3;1H
SMILES: CC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.758

N-4-Piperidylacetanilide Hydrochloride

CAS No.: 22352-82-5

Cat. No.: VC0041201

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.758

* For research use only. Not for human or veterinary use.

N-4-Piperidylacetanilide Hydrochloride - 22352-82-5

Specification

CAS No. 22352-82-5
Molecular Formula C13H19ClN2O
Molecular Weight 254.758
IUPAC Name N-phenyl-N-piperidin-4-ylacetamide;hydrochloride
Standard InChI InChI=1S/C13H18N2O.ClH/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13;/h2-6,13-14H,7-10H2,1H3;1H
Standard InChI Key STFZXAYAYBMUJY-UHFFFAOYSA-N
SMILES CC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl
Appearance A crystalline solid

Introduction

Chemical Identity and Properties

Structure and Molecular Characteristics

N-4-Piperidylacetanilide Hydrochloride is a hydrochloride salt with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of 254.75 g/mol . The compound contains a piperidine ring with an acetanilide group attached at the 4-position. Its parent compound is N-Phenyl-N-4-piperidinylacetamide (CID 74156) . The three-dimensional structure features a piperidine ring in chair conformation with the acetanilide group adopting a specific spatial orientation influenced by steric considerations.

Identification Parameters

The compound is registered with various identification parameters essential for chemical characterization and database registration. These identifiers facilitate its recognition in scientific literature and chemical databases.

Table 1: Chemical Identifiers of N-4-Piperidylacetanilide Hydrochloride

ParameterValue
PubChem CID121230867
CAS Number22352-82-5
IUPAC NameN-phenyl-N-piperidin-4-ylacetamide;hydrochloride
InChIInChI=1S/C13H18N2O.ClH/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13;/h2-6,13-14H,7-10H2,1H3;1H
InChIKeySTFZXAYAYBMUJY-UHFFFAOYSA-N
SMILESCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl

Physical Properties

While comprehensive physical property data for N-4-Piperidylacetanilide Hydrochloride is limited in the available literature, general characteristics can be inferred from similar compounds in this class. As a hydrochloride salt, it likely appears as a crystalline solid with improved stability and solubility in polar solvents compared to its free base form. The salt formation significantly impacts its pharmacokinetic properties, particularly its absorption and distribution characteristics in biological systems.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of N-4-Piperidylacetanilide Hydrochloride can be approached through several established methods for preparing 4-anilidopiperidine derivatives. One common synthetic route involves starting with 4-piperidone compounds, which are frequently synthesized through the addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation .

Specific Synthesis Routes

A more direct synthesis pathway for N-4-Piperidylacetanilide Hydrochloride likely follows a route similar to that proposed by PAJ Janssen for fentanyl derivatives. This begins with 1-benzylpiperidin-4-one, which is condensed with aniline to form a Schiff base. The double bond is then reduced with lithium aluminum hydride, and the resulting compound is acylated using acetic anhydride instead of propionic anhydride (which would give a fentanyl derivative). After debenzylation under standard H₂-Pd/C conditions, the resulting compound is converted to the hydrochloride salt .

The synthesis can be represented as follows:

  • Condensation of 1-benzylpiperidin-4-one with aniline

  • Reduction of the resulting imine

  • Acylation with acetic anhydride

  • Debenzylation

  • Salt formation with HCl

This synthetic approach produces the hydrochloride salt of N-4-Piperidylacetanilide, which has improved stability for storage and handling compared to the free base.

Relationship to Fentanyl Analogs

Structural Comparison

  • The absence of the phenethyl group at the piperidine nitrogen that is characteristic of fentanyl

  • The presence of an acetyl group rather than a propionyl group on the anilide nitrogen

These structural differences significantly impact the compound's pharmacological profile and potency compared to fentanyl and its derivatives .

Position in the 4-Anilidopiperidine Class

Within the broader class of 4-anilidopiperidine compounds, N-4-Piperidylacetanilide Hydrochloride represents a simpler structural analog that lacks the N-phenethyl substituent found in fentanyl. This positions it as a potential synthetic precursor or metabolite in the fentanyl family of compounds rather than a direct analog with comparable pharmacological properties .

Table 2: Structural Comparison with Related Compounds

CompoundPiperidine N-SubstituentAnilide Acyl GroupRelative Analgesic Potency
N-4-PiperidylacetanilideNone (secondary amine)AcetylVery low
NorfentanylNone (secondary amine)PropionylVery low
FentanylPhenethylPropionyl100 (reference)
Acetyl FentanylPhenethylAcetylApproximately 15-20

Analytical Detection and Characterization

Isotopically Labeled Analogs

Deuterated analogs of N-4-Piperidylacetanilide Hydrochloride, such as N-4-Piperidylacetanilide-d5 Hydrochloride, have been synthesized and are commercially available . These isotopically labeled variants are valuable as internal standards for quantitative analysis in mass spectrometry, particularly in forensic and pharmaceutical research contexts where precise quantification is essential.

Research Applications

Pharmaceutical Research

As a structural analog related to fentanyl derivatives, N-4-Piperidylacetanilide Hydrochloride may serve as:

  • A reference standard for analytical methods development

  • A synthetic intermediate in medicinal chemistry research

  • A model compound for structure-activity relationship studies in opioid research

The compound's simpler structure compared to fentanyl makes it valuable for understanding the fundamental structure-activity relationships in the 4-anilidopiperidine class of compounds.

Forensic Applications

The compound's relationship to fentanyl derivatives gives it significance in forensic toxicology, where:

  • It may serve as a reference standard for identifying fentanyl-related compounds

  • Its detection could indicate synthetic pathways or degradation products of illicit fentanyl manufacturing

  • Analytical methods development for detection of novel synthetic opioids may utilize this compound as a model system

Future Research Directions

Structure-Activity Relationship Studies

Further research into N-4-Piperidylacetanilide Hydrochloride and related compounds could expand understanding of:

  • The impact of N-substitution patterns on biological activity

  • The role of the acetyl group compared to other acyl substituents

  • The influence of salt formation on physicochemical properties

Synthetic Methodology Development

The synthesis of N-4-Piperidylacetanilide Hydrochloride and analogs could benefit from:

  • Development of more efficient and higher-yielding synthetic routes

  • Green chemistry approaches to reduce environmental impact

  • Scale-up methodologies for reliable production of reference standards

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